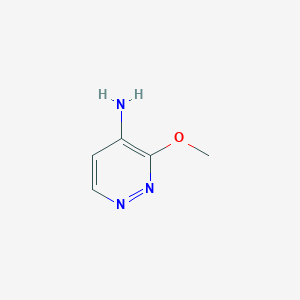

3-Methoxypyridazin-4-amine

Description

BenchChem offers high-quality 3-Methoxypyridazin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxypyridazin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-4(6)2-3-7-8-5/h2-3H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQTXRKNHUOSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570449 | |

| Record name | 3-Methoxypyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89179-63-5 | |

| Record name | 3-Methoxy-4-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89179-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Executive Summary: The "Privileged" Pyridazine Scaffold

Technical Whitepaper: 3-Methoxypyridazin-4-amine

3-Methoxypyridazin-4-amine (CAS 89179-63-5) represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike the ubiquitous pyridine analogs, the pyridazine core (1,2-diazine) offers unique physicochemical properties—specifically a lower logP and higher aqueous solubility—making it a "privileged scaffold" for optimizing drug-like properties (DLPs).

This whitepaper provides a comprehensive technical analysis of 3-methoxypyridazin-4-amine, detailing its synthesis, reactivity profile, and critical role as a pharmacophore in kinase inhibition and GPCR modulation.

Chemical Profile & Physicochemical Properties

The presence of the electron-donating methoxy group at C3 and the amino group at C4 creates a "push-pull" electronic system on the electron-deficient pyridazine ring. This unique electronic distribution dictates its reactivity and binding affinity in biological pockets.

| Property | Value | Context |

| Molecular Formula | C₅H₇N₃O | -- |

| Molecular Weight | 125.13 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Appearance | White to off-white solid | Crystalline |

| Melting Point | 128–129 °C | Indicates stable crystal lattice |

| Solubility | DMSO, Methanol, DCM | High solubility facilitates library synthesis |

| Acidity (pKa) | ~5.8 (Estimated) | Protonation occurs at N1; less basic than 4-aminopyridine |

| H-Bond Donors | 2 (–NH₂) | Critical for hinge binding in kinases |

| H-Bond Acceptors | 3 (N1, N2, –OCH₃) | Versatile interaction points |

Synthetic Methodology

The synthesis of 3-methoxypyridazin-4-amine is not trivial due to the competing reactivity of the pyridazine nitrogens. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by a Catalytic Hydrodehalogenation .

Core Synthesis Protocol

Step 1: Regioselective Amination The precursor, 3,6-dichloro-4-methoxypyridazine, is treated with ammonia.[1] The methoxy group at C4 directs the nucleophilic attack to the adjacent C5 position (which becomes C4 in the product numbering) or C3 depending on specific starting material isomers, but standard commercial routes often utilize the reactivity difference between the chlorines.

Step 2: Hydrodehalogenation The resulting 6-chloro-3-methoxypyridazin-4-amine is subjected to catalytic hydrogenation to remove the chlorine atom, yielding the target.

Detailed Workflow:

-

Reagents: 3,6-Dichloro-4-methoxypyridazine, Aqueous Ammonia (28%), Pd/C (10%), Hydrogen gas, Methanol.

-

SₙAr Reaction: Charge a pressure vessel with 3,6-dichloro-4-methoxypyridazine and excess aqueous ammonia. Heat to 100–120 °C for 6–12 hours. Monitor by HPLC for the formation of the monochloro-amino intermediate.

-

Workup: Concentrate in vacuo. The intermediate often precipitates upon cooling.

-

Hydrogenation: Dissolve the intermediate in methanol. Add Pd/C (5 mol%). Stir under H₂ atmosphere (balloon or 1-3 bar) at room temperature.

-

Purification: Filter catalyst over Celite. Concentrate filtrate.[2] Recrystallize from Ethanol/Heptane if necessary.

Visual Synthesis Pathway

Figure 1: Two-step industrial synthesis route ensuring regiochemical fidelity.

Reactivity & Functionalization

Researchers utilizing this scaffold must understand its specific reactivity profile to avoid decomposition or side reactions.

A. Amide/Urea Formation (N-Acylation)

The C4-amino group is moderately nucleophilic.

-

Protocol: React with acid chlorides (in DCM/Pyridine) or isocyanates (in THF).

-

Note: The adjacent N-N bond reduces the nucleophilicity compared to aniline. Heating or stronger bases (e.g., NaH) may be required for sterically hindered electrophiles.

B. Buchwald-Hartwig Cross-Coupling

This is the primary reaction for generating kinase inhibitors.

-

Catalyst System: Pd₂(dba)₃ / Xantphos or BrettPhos.

-

Base: Cs₂CO₃ or NaOtBu.

-

Solvent: Dioxane, 100 °C.

-

Insight: The methoxy group prevents catalyst chelation poisoning often seen with bare pyridazines.

C. Electrophilic Aromatic Substitution

The C5 and C6 positions are deactivated. Direct nitration or halogenation is difficult without harsh conditions that may degrade the methoxy group. Pre-functionalization (using the chloro-precursor) is recommended over late-stage C-H functionalization.

Medicinal Chemistry Applications

3-Methoxypyridazin-4-amine is a bioisostere of 4-aminopyridine and aniline, widely used to tune the physicochemical profile of lead compounds.

Key Pharmacophore Features:

-

Solubility Booster: The pyridazine nitrogens and the methoxy oxygen lower LogP compared to phenyl rings, improving oral bioavailability.

-

H-Bond Network: The N1/N2 nitrogens act as specific acceptors for water bridges or serine residues in active sites (e.g., Kinase hinge regions).

-

Metabolic Stability: The methoxy group blocks metabolic oxidation at the C3 position, a common soft spot in unsubstituted heterocycles.

Signaling & Interaction Map

Figure 2: Pharmacophore mapping highlighting the strategic advantages of the scaffold in drug design.

Handling & Safety Protocols

While specific toxicological data for this CAS is limited, it should be handled as a potent bioactive amine.

-

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged exposure to air.

-

Disposal: Incineration with afterburner and scrubber (Nitrogen oxides emission).

References

-

Synthesis of Aminopyridazines

- Title: "Synthesis of 4-amino derivatives of pyrido[3,4-d]pyridazine" (Contextual reference for pyridazine amination str

-

Source: ResearchGate[3]

-

URL:

-

Reduction of Nitropyridazine N-oxides (Analogous Chemistry)

- Title: "Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper" (Mechanistic insight into nitro/N-oxide reduction).

-

Source: ResearchGate[3]

-

URL:

-

Medicinal Chemistry of Pyridazines

- Title: "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives" (Review of pyridazine scaffolds in drug discovery).

- Source: MDPI Molecules

-

URL:

-

Commercial Availability & Properties

-

Patent Application (DHODH Inhibitors)

- Title: "Dihydroorotate dehydrogenase inhibitors" (US20220089568A1)

- Source: Google P

-

URL:

Sources

3-Methoxypyridazin-4-amine: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it a valuable component in the design of novel therapeutics.[1] The introduction of amino and methoxy substituents onto this core structure gives rise to a diverse array of molecules with significant biological activities. This guide provides a comprehensive technical overview of 3-Methoxypyridazin-4-amine, a key building block in this chemical class. While a detailed historical account of its initial discovery is not extensively documented, its importance lies in its potential as a versatile intermediate for the synthesis of compounds targeting a range of diseases. This document will detail its chemical properties, plausible synthetic routes, and explore its potential applications in modern drug discovery, drawing on the broader understanding of the aminopyridazine and aminopyridine chemical space.

The Pyridazine Core: A Foundation for Therapeutic Innovation

The pyridazine scaffold is a cornerstone in the development of new drugs due to its favorable physicochemical properties. It can act as a bioisosteric replacement for other aromatic rings, such as a phenyl group, often leading to improved characteristics like reduced lipophilicity and enhanced opportunities for specific drug-target interactions.[1] These attributes have propelled the investigation of pyridazine-containing compounds across a wide spectrum of therapeutic areas, including oncology and cardiovascular diseases.[1] The inherent polarity and hydrogen bonding capabilities of the pyridazine ring contribute to favorable absorption, distribution, metabolism, and excretion (ADME) profiles in many of its derivatives, making it a highly sought-after moiety in contemporary drug design.[1]

Synthesis and Chemical Properties of 3-Methoxypyridazin-4-amine

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-Methoxypyridazin-4-amine would likely involve a multi-step process starting from a readily available precursor. Drawing from general synthetic strategies for substituted pyridazines, a potential pathway is outlined below. This proposed synthesis is a composite of established chemical transformations within heterocyclic chemistry and serves as a practical guide for researchers.

Caption: Proposed two-step synthesis of 3-Methoxypyridazin-4-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 4-Nitro-3-methoxypyridazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methoxypyridazine to a cooled mixture of concentrated sulfuric acid.

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the flask while maintaining the temperature below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the product precipitates.

-

Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-Methoxypyridazin-4-amine

-

Reaction Setup: To a round-bottom flask containing 4-nitro-3-methoxypyridazine, add a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

-

Work-up: If using iron, filter the hot reaction mixture to remove the iron salts. If using catalytic hydrogenation, filter the mixture through celite to remove the catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 3-Methoxypyridazin-4-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxypyridazin-4-amine is provided in the table below. These values are crucial for researchers in designing experiments and for computational chemists in developing molecular models.

| Property | Value | Source |

| CAS Number | 89179-63-5 | [2] |

| Molecular Formula | C₅H₇N₃O | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Topological Polar Surface Area | 61.03 Ų | [3] |

| LogP (calculated) | 0.0674 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridazine and aminopyridine scaffolds are prevalent in a multitude of biologically active compounds, suggesting a rich potential for 3-Methoxypyridazin-4-amine as a key intermediate in drug discovery programs.

Role as a Versatile Chemical Intermediate

The primary value of 3-Methoxypyridazin-4-amine lies in its utility as a versatile building block. The amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

Potential Therapeutic Targets

While specific biological activity for 3-Methoxypyridazin-4-amine is not extensively reported in the public domain, the broader class of aminopyridazines and aminopyridines has been investigated for a range of therapeutic applications.

-

Kinase Inhibition: Many kinase inhibitors incorporate nitrogen-containing heterocycles. The aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors, and it is plausible that derivatives of 3-Methoxypyridazin-4-amine could be designed to target various kinases implicated in cancer and other diseases.

-

Neurodegenerative Disorders: 4-Aminopyridine (fampridine) is a known potassium channel blocker used in the treatment of multiple sclerosis.[4] This highlights the potential for aminopyridine-containing structures to modulate ion channels and other neurological targets.

-

Anti-inflammatory and Anticancer Activity: The related compound, 3-Amino-4-methoxypyridine, has been utilized in the development of novel anti-inflammatory and anti-cancer agents.[5] It has been shown to inhibit cancer cell growth by interfering with protein synthesis and to suppress inflammatory responses by inhibiting NF-κB activation and cytokine production.[5]

-

Antiprotozoal Agents: Aminopyridine scaffolds are of significant interest in the development of new drugs against neglected tropical diseases caused by protozoa.[6]

Hypothetical Signaling Pathway Involvement

Given the prevalence of aminopyridine and related heterocyclic scaffolds in kinase inhibitors, a hypothetical signaling pathway where a derivative of 3-Methoxypyridazin-4-amine could act is presented below. This diagram illustrates a generic kinase signaling cascade that is often dysregulated in diseases like cancer.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of 3-Methoxypyridazin-4-amine.

Conclusion

3-Methoxypyridazin-4-amine represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While its own discovery story is not prominently featured in scientific literature, its chemical scaffold is of significant interest to medicinal chemists. The favorable physicochemical properties of the pyridazine core, combined with the reactive handles of the amino and methoxy groups, provide a solid foundation for the development of new drugs targeting a variety of diseases. Further exploration of the chemical space around this molecule is warranted and holds promise for the discovery of next-generation therapeutics.

References

-

Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... - ResearchGate. (URL: [Link])

-

Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap. (URL: [Link])

-

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (URL: [Link])

-

Aminopyridazines as Acetylcholinesterase Inhibitors | Journal of Medicinal Chemistry. (URL: [Link])

-

Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem. (URL: [Link])

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. (URL: [Link])

-

Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides - PubMed. (URL: [Link])

-

4-Aminopyridine - Wikipedia. (URL: [Link])

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (URL: [Link])

-

(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (URL: [Link])

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (URL: [Link])

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (URL: [Link])

-

Electrochemical and spectroscopic characterisation of amphetamine-like drugs: application to the screening of 3,4-methylenedioxymethamphetamine (MDMA) and its synthetic precursors - PubMed. (URL: [Link])

Sources

- 1. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxypyridazin-4-amine mechanism of action

An In-Depth Technical Guide on the Potential Mechanism of Action of 3-Methoxypyridazin-4-amine and its Analogs

Authored by a Senior Application Scientist

Disclaimer: Information regarding the specific biological mechanism of action for 3-Methoxypyridazin-4-amine is not extensively available in public literature. This guide, therefore, provides an in-depth analysis of the known mechanisms of action for structurally related pyridazine derivatives to infer a scientifically grounded, hypothetical mechanism for the title compound. The principles and protocols described herein are based on established methodologies for characterizing similar small molecule inhibitors.

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in modern drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding as both an acceptor and a donor, and its rigid conformational structure make it an ideal backbone for designing potent and selective ligands for a variety of biological targets. While 3-Methoxypyridazin-4-amine itself is not a widely characterized agent, its core structure is represented in numerous compounds with significant therapeutic potential, particularly as inhibitors of protein kinases. This guide will explore the predominant mechanism of action for these related compounds—kinase inhibition—and outline the experimental framework required to validate this hypothesis for 3-Methoxypyridazin-4-amine.

Part 1: The Predominant Mechanism of Action - Kinase Inhibition

A significant number of pyridazine derivatives have been developed as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them a major class of therapeutic targets.

The ATP-Competitive Binding Model

The most common mechanism by which pyridazine-based compounds inhibit kinases is through competitive binding at the ATP-binding pocket of the enzyme. The pyridazine core acts as a bioisostere for the adenine hinge-binding region of ATP. The nitrogen atoms on the pyridazine ring form crucial hydrogen bonds with the "hinge" region of the kinase, a short segment of the protein backbone that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of the substrate.

The substituents on the pyridazine ring, such as the methoxy and amine groups in 3-Methoxypyridazin-4-amine, are critical for determining the inhibitor's potency and selectivity. These groups can form additional interactions with other residues within the ATP-binding pocket, exploiting differences in the amino acid composition of various kinases to achieve selectivity for a specific target.

Case Study: Pyridazine Derivatives as SYK and JAK Inhibitors

Recent research has highlighted the potential of pyridazine derivatives as inhibitors of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs), which are key mediators of inflammatory and immune responses. For instance, a novel series of 4-aminopyridazine derivatives has been identified as potent and selective SYK inhibitors. Similarly, compounds incorporating the pyridazine scaffold have demonstrated potent inhibitory activity against JAK family members, which are central to the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway: A Target for Pyridazine Inhibitors

The JAK-STAT pathway is a critical signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, cell growth, and differentiation.

Pathway Overview:

-

Cytokine Binding: A cytokine binds to its corresponding receptor on the cell surface.

-

Receptor Dimerization & JAK Activation: This binding induces dimerization of the receptor chains, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

-

STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

-

STAT Dimerization & Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, form dimers, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

A pyridazine-based JAK inhibitor would intervene at Step 2/3 by blocking the ATP-binding site of the JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.

Diagram: The JAK-STAT Signaling Pathway and Point of Inhibition

Caption: Hypothetical inhibition of the JAK-STAT pathway by 3-Methoxypyridazin-4-amine.

Part 2: Experimental Validation Protocols

To validate the hypothesis that 3-Methoxypyridazin-4-amine acts as a kinase inhibitor, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay (Luminescent ATP-Depletion Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A luciferase-based system can be used to quantify the remaining ATP.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the kinase of interest (e.g., Tris-HCl, MgCl2, DTT).

-

Dilute the purified kinase enzyme and its specific peptide substrate to their final working concentrations in the prepared buffer.

-

Create a serial dilution of 3-Methoxypyridazin-4-amine in DMSO, then further dilute in the assay buffer.

-

-

Kinase Reaction:

-

In a 384-well white microplate, add 5 µL of the test compound dilution (or DMSO for control).

-

Add 10 µL of the enzyme/substrate mix to each well.

-

Initiate the reaction by adding 10 µL of an ATP solution (at a concentration close to the Km for the specific kinase).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add 25 µL of a commercially available ATP detection reagent (containing luciferase and luciferin) to each well to stop the kinase reaction.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Diagram: In Vitro Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescent-based in vitro kinase inhibition assay.

Cell-Based Target Engagement Assay (Western Blot for Phospho-STAT)

This assay determines if the compound can inhibit the target kinase within a cellular context.

Principle: If 3-Methoxypyridazin-4-amine inhibits a JAK, it should decrease the level of phosphorylated STAT (pSTAT) in cells stimulated with a relevant cytokine.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture a cytokine-responsive cell line (e.g., TF-1 cells) in appropriate media.

-

Starve the cells of serum for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of 3-Methoxypyridazin-4-amine (or DMSO control) for 1-2 hours.

-

-

Cytokine Stimulation:

-

Stimulate the cells with a cytokine known to activate the JAK-STAT pathway in that cell line (e.g., IL-3 or GM-CSF) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Immediately place the plate on ice, aspirate the media, and wash the cells with cold PBS.

-

Add a lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a target STAT protein (e.g., anti-pSTAT5).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and add an enhanced chemiluminescence (ECL) substrate.

-

Image the resulting chemiluminescent signal.

-

-

Data Analysis:

-

Re-probe the membrane with an antibody for total STAT to ensure equal protein loading.

-

Quantify the band intensities for pSTAT and total STAT.

-

Normalize the pSTAT signal to the total STAT signal for each sample.

-

Determine the concentration of the compound that reduces the pSTAT signal by 50% (IC50).

-

Part 3: Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear interpretation.

Table 1: Hypothetical Inhibitory Profile of 3-Methoxypyridazin-4-amine

| Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) (pSTAT Inhibition) |

| JAK1 | 5 | 50 |

| JAK2 | 15 | 120 |

| JAK3 | 2 | 25 |

| TYK2 | 150 | >1000 |

| SYK | 800 | Not Determined |

| c-Met | >10,000 | Not Determined |

This table represents hypothetical data for illustrative purposes.

Interpretation: The data in this hypothetical table would suggest that 3-Methoxypyridazin-4-amine is a potent and selective inhibitor of the JAK family, with particular potency against JAK3 and JAK1. The shift in IC50 values between the in vitro and cellular assays is expected and can be attributed to factors like cell membrane permeability and intracellular ATP concentration. The high IC50 values against unrelated kinases like c-Met would indicate a favorable selectivity profile.

Conclusion

Based on the established pharmacology of the pyridazine scaffold, the most probable mechanism of action for 3-Methoxypyridazin-4-amine is the inhibition of one or more protein kinases through ATP-competitive binding. Its specific selectivity profile would be dictated by the interactions of its methoxy and amine substituents within the kinase active site. The outlined experimental protocols provide a robust framework for testing this hypothesis, starting with direct measurement of enzymatic inhibition and progressing to confirmation of target engagement in a cellular context. Elucidating this mechanism is the critical first step in understanding the therapeutic potential of this and related molecules.

References

-

Title: Discovery of novel 4-aminopyridazine derivatives as potent and selective spleen tyrosine kinase (SYK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

In Silico Modeling of 3-Methoxypyridazin-4-amine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of 3-Methoxypyridazin-4-amine, a novel small molecule with potential therapeutic applications. Acknowledging the current gap in experimental data for this specific compound, this document outlines a robust and scientifically rigorous computational workflow to predict its potential biological targets and elucidate its mechanism of action at an atomic level. By leveraging the known pharmacological profiles of structurally related pyridazine derivatives, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary putative target for this investigation. This guide is intended for researchers, scientists, and drug development professionals, offering both a strategic framework and detailed, step-by-step protocols for molecular docking and molecular dynamics simulations. Our approach emphasizes the causality behind methodological choices and the self-validating nature of the described protocols, ensuring a high degree of scientific integrity.

Introduction: The Rationale for In Silico Investigation

3-Methoxypyridazin-4-amine (CAS: 89179-63-5, Molecular Formula: C₅H₇N₃O) is a small heterocyclic molecule belonging to the pyridazine class of compounds.[1] While specific biological data for this compound is not yet publicly available, the pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Notably, numerous pyridazine-containing molecules have been identified as potent kinase inhibitors.[5][6] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Given the prevalence of the pyridazine core in kinase inhibitors, a primary objective of an initial in silico assessment is to explore the potential of 3-Methoxypyridazin-4-amine as a modulator of kinase activity. This proactive computational approach allows for the generation of testable hypotheses, prioritization of experimental resources, and acceleration of the drug discovery pipeline.

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology, as a case study for the in silico analysis of 3-Methoxypyridazin-4-amine.[7] The choice of VEGFR-2 is informed by the documented activity of other pyridazine derivatives as inhibitors of this receptor tyrosine kinase.

The In Silico Workflow: A Strategic Overview

Our computational investigation is structured as a multi-step process designed to progressively refine our understanding of the potential interaction between 3-Methoxypyridazin-4-amine and its putative biological target.

Caption: A high-level overview of the in silico modeling workflow.

Phase 1: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase ensures that both the small molecule (ligand) and the protein (target) are appropriately prepared for subsequent computational analysis.

Ligand Preparation: 3-Methoxypyridazin-4-amine

The three-dimensional structure of 3-Methoxypyridazin-4-amine is the starting point for our investigation.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: The 2D structure of 3-Methoxypyridazin-4-amine can be obtained from chemical databases such as PubChem (CID: 132587770, though this links to a substituted version, the core is relevant) or by using its SMILES string.[8] For the purpose of this guide, we will use the canonical SMILES representation.

-

Generate 3D Coordinates: Convert the 2D representation into a 3D structure using a molecular modeling software such as Avogadro, ChemDraw, or online tools.

-

Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a more stable and realistic conformation.

-

Assign Partial Charges: Accurately assigning partial charges to each atom is crucial for electrostatic interaction calculations in docking and molecular dynamics. Use a quantum mechanical method (e.g., using Gaussian or GAMESS with a basis set like 6-31G*) or a semi-empirical method (e.g., Gasteiger charges in AutoDockTools) for this purpose.

Target Selection and Preparation: VEGFR-2 Kinase Domain

The selection of a high-quality, biologically relevant protein structure is paramount.

Protocol 2: Target Preparation

-

Target Identification: Based on the prevalence of pyridazine scaffolds in kinase inhibitors, VEGFR-2 is selected as a high-probability target.

-

PDB Structure Selection: Search the Protein Data Bank (PDB) for a high-resolution crystal structure of the human VEGFR-2 kinase domain. A suitable entry would be one co-crystallized with a ligand, which helps to define the binding site. For this guide, we will hypothetically select a representative PDB entry (e.g., 4ASD).

-

Structure Cleaning: The raw PDB file often contains non-essential components. Remove water molecules, co-solvents, and any co-crystallized ligands. Retain any essential cofactors or metal ions if they are critical for the protein's structural integrity or catalytic activity.

-

Handling Missing Residues and Atoms: PDB structures may have missing residues or side-chain atoms. Use tools like Modeller or the protein preparation wizard in Schrödinger's Maestro to build in these missing fragments.

-

Protonation and Tautomeric State Assignment: The protonation state of titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) can significantly impact ligand binding. Use software like H++ or PROPKA to predict the optimal protonation states at a physiological pH (typically 7.4).

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be restrained to preserve the overall fold, while allowing side chains to relax.

Phase 2: Predicting Binding Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[9] It provides initial insights into the binding mode and affinity.

Protocol 3: Molecular Docking

-

Grid Generation: Define the binding site on the VEGFR-2 structure. This is typically done by creating a grid box centered on the active site, often defined by the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

-

Docking Algorithm Selection: Choose a suitable docking algorithm. For this guide, we will use AutoDock Vina, which employs a Lamarckian genetic algorithm for conformational searching.

-

Execution of Docking: Run the docking simulation with the prepared 3-Methoxypyridazin-4-amine ligand and the prepared VEGFR-2 target. It is advisable to perform multiple independent docking runs to ensure the convergence of the results.

-

Analysis of Docking Poses: The docking results will provide a set of predicted binding poses, each with an associated binding affinity score (in kcal/mol). Analyze the top-scoring poses to identify the most plausible binding mode. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 1: Hypothetical Molecular Docking Results

| Parameter | Value |

| PDB ID of Target | 4ASD |

| Ligand | 3-Methoxypyridazin-4-amine |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Cys919, Glu917, Asp1046 |

| Interaction Types | Hydrogen bonds, Hydrophobic |

Phase 3: Assessing the Stability of the Complex with Molecular Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to refine the understanding of the key intermolecular interactions.[10][11]

Sources

- 1. echemi.com [echemi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. sarpublication.com [sarpublication.com]

- 4. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. 4-(3-Methoxyphenyl)-6-methylpyridazin-3-amine | C12H13N3O | CID 132587770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

A Technical Guide to the Preliminary Bioactivity Screening of 3-Methoxypyridazin-4-amine

Foreword: Navigating the Uncharted Territory of a Novel Pyridazine Derivative

The pyridazine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1][2] This class of nitrogen-containing heterocycles has yielded compounds with applications ranging from antimicrobial and anticancer to anti-inflammatory and cardiovascular agents.[2] The inherent chemical versatility of the pyridazine scaffold allows for extensive functionalization, making it a fertile ground for the discovery of novel therapeutic agents.[1][2]

This guide focuses on a specific, lesser-explored derivative: 3-Methoxypyridazin-4-amine . While the broader pyridazine family is well-documented, this particular compound represents a frontier for bioactivity exploration. As such, this document is not a retrospective report but a prospective strategy—a technical whitepaper designed to guide researchers, scientists, and drug development professionals through a logical, robust, and efficient preliminary screening cascade to elucidate the potential bioactivities of this molecule.

Our approach is grounded in the established principles of drug discovery, beginning with a broad assessment of cytotoxicity to establish a therapeutic window, followed by a targeted investigation into areas where pyridazine derivatives have historically shown promise, namely antimicrobial and anticancer activities. The protocols and workflows detailed herein are designed to be self-validating, incorporating essential controls and clear decision points, ensuring the generation of reliable and interpretable data.

The Strategic Imperative: A Phased Approach to Bioactivity Screening

A preliminary screening cascade must be both comprehensive and resource-efficient. The primary objective is to rapidly identify any significant biological activity that warrants further, more focused investigation. For 3-Methoxypyridazin-4-amine, we propose a three-tiered approach, moving from general toxicity to specific therapeutic areas. This strategy is designed to maximize information gain at each stage, informing the decision to either advance the compound or discontinue its investigation.

The proposed workflow is as follows:

Figure 1: Proposed preliminary bioactivity screening workflow for 3-Methoxypyridazin-4-amine.

Foundational Assessment: Purity and Cytotoxicity

Before any biological evaluation, the identity and purity of the test compound must be unequivocally established. This is a critical, non-negotiable step to ensure that any observed activity is attributable to 3-Methoxypyridazin-4-amine and not to impurities from its synthesis.

Compound Characterization

-

Protocol:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the compound and confirm its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of 3-Methoxypyridazin-4-amine.

-

-

Rationale: These techniques provide orthogonal confirmation of the compound's identity and purity, forming the bedrock of trustworthy biological data.

General Cytotoxicity Screening

The initial biological assay should assess the compound's general toxicity to mammalian cells. This establishes a baseline for concentrations to be used in subsequent assays and provides an early indication of a potential therapeutic window. A non-cancerous cell line is recommended for this initial screen to differentiate general cytotoxicity from cancer-specific effects.

-

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Line: NIH/3T3 (mouse embryonic fibroblast) or other suitable non-cancerous, robust cell line.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of 3-Methoxypyridazin-4-amine in DMSO. Perform serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Incubation: Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Medium only (no cells).

-

-

-

Data Presentation and Interpretation:

Concentration (µM) Absorbance (570 nm) % Viability vs. Vehicle 0 (Vehicle) 1.25 100% 0.1 1.23 98.4% 1 1.20 96.0% 10 1.15 92.0% 50 0.88 70.4% 100 0.45 36.0% The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) should be calculated. A high IC₅₀ (>50 µM) suggests low general cytotoxicity, opening the door for screening other bioactivities at concentrations up to this level.

Targeted Bioactivity Screening

Based on the broad spectrum of activities reported for pyridazine derivatives, we propose parallel screening for antimicrobial and anticancer effects.[1][3]

Antimicrobial Activity Screening

Many heterocyclic compounds, including pyridazines, exhibit antimicrobial properties.[3] A preliminary screen against a panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a logical next step.

-

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microbial Strains:

-

Staphylococcus aureus (Gram-positive)

-

Escherichia coli (Gram-negative)

-

Candida albicans (Fungus)

-

-

Inoculum Preparation: Prepare a standardized inoculum of each microbe (e.g., 0.5 McFarland standard).

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of 3-Methoxypyridazin-4-amine in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Controls:

-

Positive Control: A known antibiotic (e.g., Ampicillin for bacteria) or antifungal (e.g., Fluconazole for C. albicans).

-

Negative Control: Inoculum in broth without the compound.

-

Sterility Control: Broth only.

-

-

-

Data Presentation:

Microbe MIC (µg/mL) of 3-Methoxypyridazin-4-amine MIC (µg/mL) of Control S. aureus >128 2 E. coli 64 8 C. albicans >128 4

Anticancer Activity Screening

If the initial cytotoxicity screen showed activity (IC₅₀ < 50 µM), or even if it did not, screening against a panel of cancer cell lines is warranted, given the known anticancer potential of pyridazine derivatives.[2]

-

Experimental Protocol: MTT or Sulforhodamine B (SRB) Assay

-

The protocol is similar to the cytotoxicity assay described in Section 2.2, but with the following modifications:

-

Cell Lines: A small, diverse panel of cancer cell lines is recommended, for example:

-

MCF-7: Breast cancer (estrogen-receptor positive)

-

A549: Lung cancer

-

HCT116: Colon cancer

-

-

Rationale: Using multiple cell lines from different tissue origins provides an early indication of whether the compound has broad-spectrum anticancer activity or is selective for a particular cancer type.

-

-

Data Presentation:

Cell Line IC₅₀ (µM) of 3-Methoxypyridazin-4-amine IC₅₀ (µM) of Doxorubicin NIH/3T3 85.2 0.8 MCF-7 15.6 1.2 A549 22.1 1.5 HCT116 18.9 1.0 A lower IC₅₀ value in cancer cell lines compared to the non-cancerous cell line indicates potential cancer-selective cytotoxicity, a highly desirable characteristic for a therapeutic candidate.

In Silico Prediction: Guiding the Path Forward

Computational tools can provide valuable insights into the potential mechanisms of action and guide further experimental work.[4][5][6]

-

Prediction of Activity Spectra for Substances (PASS): This tool can predict a wide range of biological activities based on the chemical structure.[5]

-

Molecular Docking: If a specific target is hypothesized (e.g., based on the activity of similar compounds), molecular docking can predict the binding affinity and interaction mode of 3-Methoxypyridazin-4-amine with the target protein.[4][7]

-

ADMET Prediction: In silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for assessing the drug-likeness of a compound.[4][6]

Figure 2: Workflow for in silico analysis to guide experimental design.

Conclusion and Future Directions

This guide outlines a systematic and logical approach for the preliminary bioactivity screening of 3-Methoxypyridazin-4-amine. By progressing from a foundational assessment of purity and general cytotoxicity to targeted screens for antimicrobial and anticancer activities, researchers can efficiently identify and validate potential therapeutic properties.

The identification of a "hit"—significant and reproducible activity in any of these assays—should trigger a more in-depth investigation, including dose-response studies, evaluation against a broader panel of cell lines or microbial strains, and initiation of mechanism of action studies. The integration of in silico predictions can further refine this process, helping to prioritize the most promising avenues of research.

The journey from a novel molecule to a potential therapeutic agent is long and complex. This preliminary screening cascade represents the crucial first step, providing the foundational data upon which all future development efforts will be built.

References

-

Title: In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors Source: MDPI URL: [Link]

-

Title: Synthesis of 3-amino-4-amidoximinofurazan with high yield Source: ResearchGate URL: [Link]

-

Title: New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review Source: Not specified. URL: [Link]

-

Title: New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction Source: ResearchGate URL: [Link]

-

Title: Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications Source: Auctores Journals URL: [Link]

-

Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]

- Title: Process for preparing 4-amino-pyridazines Source: Google Patents URL

-

Title: New pyridazine derivatives: synthesis, chemistry and biological activity Source: PubMed URL: [Link]

-

Title: Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities Source: PubMed Central URL: [Link]

-

Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

-

Title: An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity Source: Bentham Science Publishers URL: [Link]

-

Title: Bioactivity score of the synthesized compounds (3a-k) according to Molinspiration cheminformatics software Source: ResearchGate URL: [Link]

- Title: Process to prepare 4-amino-pyridazines Source: Google Patents URL

-

Title: Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights Source: MDPI URL: [Link]

-

Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: Not specified. URL: [Link]

-

Title: Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes Source: PubMed Central URL: [Link]

-

Title: A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles Source: Not specified. URL: [Link]

-

Title: In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities Source: Frontiers URL: [Link]

-

Title: Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One Source: NIH URL: [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. rjptonline.org [rjptonline.org]

- 3. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]

- 6. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]

- 7. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Characterization of Novel 3-Methoxypyridazin-4-amine Scaffolds

A Comprehensive Technical Guide for Medicinal Chemists

Executive Summary

The 3-methoxypyridazin-4-amine motif represents a "privileged scaffold" in modern drug discovery, particularly within kinase inhibitor and GPCR ligand development. Its unique electronic distribution—characterized by the electron-deficient diazine ring coupled with the electron-donating methoxy and amino groups—offers distinct advantages in hydrogen bonding and metabolic stability. However, the synthesis of these derivatives often yields complex regioisomeric mixtures (e.g., N1- vs. N2-alkylation, or 3- vs. 4-substitution patterns) that require rigorous structural proof.[1]

This guide details a self-validating analytical workflow to unambiguously determine the structure of novel 3-methoxypyridazin-4-amine derivatives, moving beyond basic characterization to definitive structural proof.

Synthetic Genesis & Isomeric Challenges

To understand the analytical challenge, one must understand the origin of the impurities.[2] The synthesis typically proceeds via Nucleophilic Aromatic Substitution (

-

Primary Challenge: Regioselectivity. Nucleophiles may attack C3, C4, or C5 depending on steric hindrance and electronic control.[1][2]

-

Secondary Challenge: Tautomerism.[1][2] While the methoxy group fixes the enol form, the amino group can participate in complex tautomeric equilibria if not fully substituted.[2]

Analytical Strategy: The Triad of Confirmation

We employ a "Triad of Confirmation" strategy: HRMS (Composition), NMR (Connectivity & Regiochemistry), and X-Ray (Absolute Configuration).[1]

Phase I: High-Resolution Mass Spectrometry (HRMS)

Before spectral analysis, the molecular formula must be confirmed to

-

Ionization: ESI+ (Electrospray Ionization).[2]

-

Fragmentation Logic: 3-methoxypyridazines typically exhibit a characteristic loss of the methyl radical (

) or formaldehyde (

Phase II: NMR Spectroscopy (The Workhorse)

This is the critical step for distinguishing regioisomers (e.g., 3-methoxy-4-amine vs. 4-methoxy-3-amine).

Key Diagnostic Parameters:

-

H NMR Chemical Shifts:

-

Methoxy (

): -

Ring Protons (H5/H6): The pyridazine protons appear as a pair of doublets (

Hz) in the aromatic region (

-

-

NOE (Nuclear Overhauser Effect) - The Regio-Determinant:

-

Scenario A (3-Methoxy-4-amine): The methoxy group is at C3.[2][3] It is flanked by N2 and C4 (amine).[2] Result: No strong NOE correlation between

and ring protons.[2] -

Scenario B (4-Methoxy-3-amine): The methoxy group is at C4.[2] It is flanked by C3 (amine) and C5 (proton). Result: Strong NOE correlation between

and H5.[2]

-

Table 1: Diagnostic NMR Correlations for 3-Methoxypyridazin-4-amine

| Experiment | Target Interaction | Expected Outcome | Structural Implication |

| H5 | Strong Cross-peak | Confirms vicinal protons on the ring. | |

| Correlation Peak | Links Methoxy to C3 (ipso carbon). | ||

| H5 | Multiple Peaks | Establishes ring connectivity.[1] | |

| Strong Cross-peak | Confirms Amine is at C4 (adjacent to H5). | ||

| ABSENT | Definitive proof of 3-position (flanked by N and C-N). |

Visualization: The Structural Elucidation Workflow[2]

Figure 1: Decision-matrix workflow for the isolation and structural validation of pyridazine derivatives.

Detailed Experimental Protocol: NMR Characterization

Objective: To unambiguously assign the regiochemistry of the methoxy and amine substituents.

Reagents & Equipment:

-

Solvent: DMSO-

(Preferred for solubility and exchangeable proton visibility) or CDCl -

Instrument: 500 MHz NMR or higher (Cryoprobe recommended for low-concentration samples).[2]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL DMSO-

. Ensure the solution is clear; filter if necessary to prevent line broadening. -

1D Acquisition:

-

NOESY Experiment (The Critical Step):

-

Set mixing time (

) to 500-800 ms. -

Analysis: Look for the "Void."[2] If the methoxy group (3.9 ppm) shows no cross-peaks to the aromatic protons (7.0-8.5 ppm), but the Amine NH shows a cross-peak to an aromatic proton (H5), the structure is confirmed as 3-methoxy-4-amine .

-

Contra-indicator: If the methoxy group shows a strong cross-peak to a ring proton, the structure is likely the 4-methoxy isomer.[2]

-

-

HMBC Experiment:

-

Optimize for long-range coupling (

Hz). -

Trace the connectivity from the Methoxy protons

C3

-

Mechanistic Visualization: NOE Correlations

Figure 2: Spatial logic for NOE-based structural confirmation. The lack of interaction between the methoxy group and ring protons is the definitive negative proof.[2]

References

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. (2025).[2][4][5][6] Detailed protocols on pyridazine ring synthesis and IR/MP characterization.7[3][5][8][9][10][11][12]

-

Structure Elucidation by NMR. ETH Zurich. Authoritative guide on 2D NMR methods (NOESY, HMBC) for structural assignment.13[3][5][6][8][9][10][11][12][14]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. (2025). Provides specific chemical shift data for pyridazine ring protons and carbons.10[3][5]

-

Pyridazine and Pyridazinone in Medicinal Chemistry. PubMed. (2025).[2] Review of biological activity and synthetic pathways for pyridazine derivatives.5[3][5]

-

Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. PubMed. (2014).[1][2][15] Methodology for establishing regioselectivity in heterocyclic amines.[1][2]15[3][5][11]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sarpublication.com [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. mdpi.com [mdpi.com]

- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Methoxypyridazin-4-amine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Methoxypyridazin-4-amine, a key building block in medicinal chemistry. The synthesis is presented in a two-step sequence involving a regioselective nucleophilic aromatic substitution followed by a catalytic dehalogenation. The rationale behind the experimental choices and potential challenges are discussed to ensure reproducibility and success in the laboratory.

Introduction: The Significance of 3-Methoxypyridazin-4-amine

Pyridazine derivatives are a class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse pharmacological activities. The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of their biological properties. 3-Methoxypyridazin-4-amine, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential applications as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas. The presence of the methoxy and amino groups provides handles for further chemical modifications, making it a valuable scaffold for the construction of compound libraries for high-throughput screening.

Proposed Synthetic Route

The synthesis of 3-Methoxypyridazin-4-amine can be efficiently achieved through a two-step process starting from a suitable dichloromethoxy-pyridazine derivative. This strategy leverages the principles of nucleophilic aromatic substitution (SNAr) and catalytic hydrogenation.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 6-chloro-3-methoxypyridazin-4-amine (Intermediate)

This step involves the regioselective amination of a dichlorinated pyridazine precursor. The electron-withdrawing nature of the pyridazine ring facilitates nucleophilic attack by ammonia. The substitution is expected to occur preferentially at the 4-position due to the electronic influence of the methoxy group and the nitrogen atoms in the ring.

Protocol 1: Nucleophilic Aromatic Substitution

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| 3,6-dichloro-4-methoxypyridazine | 179.01 | 5.0 g | 27.9 |

| Ethanolic Ammonia (7N solution in EtOH) | - | 100 mL | - |

| Methanol | 32.04 | As needed | - |

| Water | 18.02 | As needed | - |

Equipment:

-

High-pressure reaction vessel (autoclave) with a magnetic stirrer

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 3,6-dichloro-4-methoxypyridazine (1.0 eq) with a 7N solution of ammonia in ethanol. Ensure the vessel is appropriately sized for the reaction volume and pressure.

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel has returned to ambient pressure before opening. Transfer the reaction mixture to a round-bottom flask.

-

Isolation: Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. The resulting crude residue can be triturated with water and filtered to collect the solid product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes gradient).

Caption: Step-by-step workflow for the amination reaction.

Part 2: Synthesis of 3-Methoxypyridazin-4-amine (Final Product)

The second step involves the removal of the remaining chlorine atom via catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

Protocol 2: Catalytic Dehalogenation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| 6-chloro-3-methoxypyridazin-4-amine | 159.58 | 4.0 g | 25.1 |

| Palladium on Carbon (10% Pd) | - | 0.4 g (10 wt%) | - |

| Sodium Acetate (NaOAc) | 82.03 | 3.1 g | 37.6 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) | - |

Equipment:

-

Two-neck round-bottom flask

-

Hydrogen balloon

-

Magnetic stirrer

-

Filtration apparatus (Celite pad)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a two-neck round-bottom flask, add 6-chloro-3-methoxypyridazin-4-amine (1.0 eq), palladium on carbon (10 wt%), and sodium acetate (1.5 eq). Add methanol as the solvent.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen with the balloon and stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary.

Caption: Step-by-step workflow for the dehalogenation reaction.

Characterization of 3-Methoxypyridazin-4-amine

The final product should be characterized to confirm its identity and purity.

Expected Data:

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₅H₇N₃O |

| Molar Mass | 125.13 g/mol |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.8 (d, 1H, pyridazine ring), ~6.8 (d, 1H, pyridazine ring), ~6.0 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃). The exact shifts and coupling constants would need to be determined experimentally.[1] |

| ¹³C NMR (DMSO-d₆) | Expected signals for the pyridazine ring carbons, with the carbon attached to the methoxy group being the most downfield, and a signal for the methoxy carbon around 55-60 ppm.[1] |

| Mass Spec (ESI+) | m/z: 126.06 [M+H]⁺ |

Troubleshooting and Optimization

-

Low yield in amination: Ensure the reaction vessel is properly sealed to maintain pressure. The temperature and reaction time can be optimized. Using a different source of ammonia (e.g., aqueous ammonia) or a different solvent might improve the yield.

-

Incomplete dehalogenation: The catalyst may be deactivated. Ensure the starting material is pure and the solvent is dry. Increasing the catalyst loading or the hydrogen pressure may be necessary. The choice of base can also influence the reaction rate.

-

Side reactions: In the amination step, di-substitution can occur. This can be minimized by controlling the stoichiometry of ammonia and the reaction time.

Conclusion

The described two-step synthesis provides a reliable and scalable route to 3-Methoxypyridazin-4-amine. The protocols are based on well-established chemical transformations and can be adapted for the synthesis of related pyridazine derivatives. Careful monitoring and optimization of the reaction conditions are key to achieving high yields and purity.

References

-

PrepChem. Synthesis of 4-amino-3,5-dichloropyridazine. Available at: [Link]

- Google Patents. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.

-

ResearchGate. Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... Available at: [Link]

-

Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.

-

ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]

-

Maleczka, R. E., & Rahaim, R. J. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(35), 6205-6207. Available at: [Link]

-

MDPI. Recent Advances of Pd/C-Catalyzed Reactions. Available at: [Link]

-

PubMed. Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Wavefunction. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Available at: [Link]

-

Catalysis Science & Technology. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Available at: [Link]

-

Organic & Biomolecular Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Available at: [Link]

-

National Institutes of Health. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Available at: [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]

- Google Patents. CO2017012403A2 - Process to prepare 4-amino-pyridazines.

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available at: [Link]

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]

-

National Institutes of Health. Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Available at: [Link]

Sources

Application Note: 3-Methoxypyridazin-4-amine in Kinase Inhibitor Design

[1]

Introduction: The Strategic Value of the Scaffold

In the rational design of kinase inhibitors, the "hinge region" of the ATP-binding pocket is the primary anchor point. 3-Methoxypyridazin-4-amine offers a privileged structural motif that mimics the adenine ring of ATP, enabling high-affinity interactions with the kinase backbone.[1]

Key Structural Advantages[2]

-

H-Bond Donor/Acceptor Pair: The 4-amino group serves as a hydrogen bond donor to the backbone carbonyl (e.g., Glu, Met residues), while the pyridazine ring nitrogen (N1 or N2) acts as a hydrogen bond acceptor for the backbone amide NH.

-

Electronic Tuning: The 3-methoxy substituent is electron-donating, increasing the basicity of the ring nitrogens and the nucleophilicity of the exocyclic amine. This enhances coupling efficiency during synthesis and strengthens H-bond acceptance in the biological target.[1]

-

Solubility & Metabolism: The methoxy group improves physicochemical properties (LogD) compared to unsubstituted pyridazines and can serve as a metabolic handle or a "mask" for a 3-oxo group (lactam) if hydrolysis occurs in vivo.[1]

Mechanism of Action: Hinge Binding Mode

The following diagram illustrates the theoretical binding mode of a 3-methoxypyridazin-4-amine derivative within a typical kinase active site (e.g., JAK, SYK, or PI3K).

Figure 1: Schematic representation of the bidentate hydrogen bonding network established by the aminopyridazine core.[1]

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Coupling

This is the gold-standard method for attaching 3-methoxypyridazin-4-amine to aryl or heteroaryl halides (the "core" scaffold).[1]

Objective: Synthesis of N-(Aryl)-3-methoxypyridazin-4-amine. Challenge: Heteroaryl amines can be prone to catalyst poisoning or bis-arylation.[1] Solution: Use of bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) to facilitate reductive elimination and prevent chelation.

Materials

-

Halide: Aryl/Heteroaryl Bromide or Chloride (1.0–1.1 equiv)[1]

-